REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([N+:10]([O-:12])=[O:11])[CH:5]=[C:6]([Cl:9])[C:7]=1Cl.[O-:13]C1C=CC=CC=1.[K+].O>C(O)COCCO>[Cl:1][C:2]1[CH:3]=[C:4]([N+:10]([O-:12])=[O:11])[CH:5]=[C:6]([Cl:9])[C:7]=1[OH:13] |f:1.2|
|
Name
|
|
Quantity
|
14.86 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=C(C1Cl)Cl)[N+](=O)[O-]
|
Name
|
potassium phenoxide
|
Quantity
|
8.66 g
|
Type
|
reactant
|
Smiles
|
[O-]C1=CC=CC=C1.[K+]
|
Name
|
|
Quantity
|
66 mL
|
Type
|
solvent
|
Smiles
|
C(COCCO)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
160 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting dark brown solution is cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted twice with diethyl ether
|
Type
|
WASH
|
Details
|
The pooled organic extracts are washed with water, 10% aqueous sodium hydroxide
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
removal of the solvent under reduced pressure the resulting oil
|
Type
|
DISTILLATION
|
Details
|
is distilled in a Kugelrohr apparatus
|
Type
|
CUSTOM
|
Details
|
to provide a yellow oil
|
Type
|
CUSTOM
|
Details
|
Recrystallization from ethanol-water
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=CC(=C1)[N+](=O)[O-])Cl)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |